molecular formula C19H16O6 B2456709 (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 864763-42-8

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No. B2456709
CAS RN: 864763-42-8
M. Wt: 340.331
InChI Key: KNLZUVBTFYOPLK-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C19H16O6 and its molecular weight is 340.331. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

One notable application of compounds similar to (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, showing high singlet oxygen quantum yield, which is crucial for effective photodynamic therapy in cancer treatment. The compound's excellent fluorescence properties and high singlet oxygen quantum yield make it a promising Type II photosensitizer for targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Activities

Another area of application is in the development of antimicrobial and anticancer agents. Božić et al. (2017) synthesized a series of propanoic acid derivatives, showing significant antiproliferative effects against various cancer cell lines, including colon cancer and breast cancer, as well as antimicrobial activity against a wide range of microorganisms. This suggests the potential of this compound and its derivatives in the development of new anticancer and antimicrobial drugs (Božić et al., 2017).

Corrosion Inhibition

Compounds with structures similar to this compound have also been explored as corrosion inhibitors. Gupta et al. (2016) studied Schiff bases derived from cysteine as corrosion inhibitors for mild steel in an HCl solution, showing high efficiency. This highlights the potential of using Schiff base compounds as effective corrosion inhibitors in industrial applications (Gupta et al., 2016).

Fluorescent Chemosensors

Furthermore, Schiff base compounds similar to the one have been utilized as fluorescent chemosensors for metal ion detection. Theetharappan and Neelakantan (2021) developed a water-soluble Schiff base as an efficient "turn on" fluorescent chemosensor for selective recognition of Al3+ and Zn2+ ions, showing potential for environmental monitoring and biomedical diagnostics (Theetharappan & Neelakantan, 2021).

properties

IUPAC Name

2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(19(21)22)24-13-7-8-14-16(10-13)25-17(18(14)20)9-12-5-3-4-6-15(12)23-2/h3-11H,1-2H3,(H,21,22)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLZUVBTFYOPLK-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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